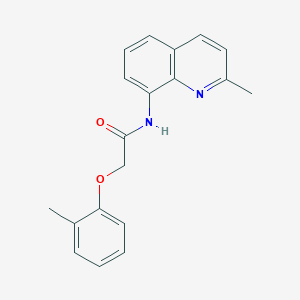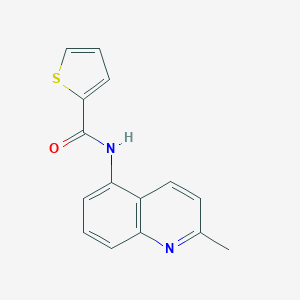![molecular formula C17H20N2O3 B244156 N-{4-methyl-3-[(3-methylbutanoyl)amino]phenyl}-2-furamide](/img/structure/B244156.png)
N-{4-methyl-3-[(3-methylbutanoyl)amino]phenyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-methyl-3-[(3-methylbutanoyl)amino]phenyl}-2-furamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years. It belongs to the family of indazole-3-carboxamides and has a similar structure to other synthetic cannabinoids such as JWH-018 and AB-FUBINACA.
Mécanisme D'action
N-{4-methyl-3-[(3-methylbutanoyl)amino]phenyl}-2-furamide acts as a potent agonist of the CB1 and CB2 receptors, which are present in the central nervous system and immune system, respectively. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the drug's psychoactive effects.
Biochemical and Physiological Effects:
Research has shown that N-{4-methyl-3-[(3-methylbutanoyl)amino]phenyl}-2-furamide has a number of biochemical and physiological effects on the human body. It has been found to increase heart rate, blood pressure, and body temperature, as well as cause dizziness, nausea, and vomiting. It has also been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-methyl-3-[(3-methylbutanoyl)amino]phenyl}-2-furamide has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it a popular choice for researchers. However, its psychoactive effects can make it difficult to control for variables such as behavior and mood, which can affect the results of experiments.
Orientations Futures
There are several future directions for research on N-{4-methyl-3-[(3-methylbutanoyl)amino]phenyl}-2-furamide. One area of interest is its potential use in the treatment of pain and inflammation, as well as other medical conditions such as epilepsy and multiple sclerosis. Another area of interest is its effects on the immune system, which could have implications for the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the long-term effects of N-{4-methyl-3-[(3-methylbutanoyl)amino]phenyl}-2-furamide on the human body.
Méthodes De Synthèse
The synthesis of N-{4-methyl-3-[(3-methylbutanoyl)amino]phenyl}-2-furamide involves the reaction of 4-methyl-3-nitrobenzoic acid with 3-methylbutanoyl chloride to form the corresponding amide. This amide is then coupled with 2-furancarboxylic acid in the presence of a coupling reagent to yield the final product.
Applications De Recherche Scientifique
N-{4-methyl-3-[(3-methylbutanoyl)amino]phenyl}-2-furamide has been the subject of several scientific studies due to its potential use in medicine and its effects on the human body. It has been found to have high affinity and potency for the cannabinoid receptors CB1 and CB2, which are involved in various physiological processes such as pain sensation, appetite, and mood regulation.
Propriétés
Formule moléculaire |
C17H20N2O3 |
|---|---|
Poids moléculaire |
300.35 g/mol |
Nom IUPAC |
N-[4-methyl-3-(3-methylbutanoylamino)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H20N2O3/c1-11(2)9-16(20)19-14-10-13(7-6-12(14)3)18-17(21)15-5-4-8-22-15/h4-8,10-11H,9H2,1-3H3,(H,18,21)(H,19,20) |
Clé InChI |
HQWCBNIOQRNLBW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)CC(C)C |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244076.png)


![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B244085.png)
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B244089.png)
![3-chloro-4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244091.png)
![2-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244093.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide](/img/structure/B244095.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B244097.png)
![2-(2,4-dichlorophenoxy)-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B244099.png)

![Methyl 5-[(3,4-dichlorobenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244102.png)
![4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B244103.png)